REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[N+]([O:9][CH2:10][C:11]([CH2:22][O:23][N+]([O-])=O)([CH2:17][O:18][N+]([O-])=O)[CH2:12][O:13][N+]([O-])=O)([O-])=O>O>[OH:9][CH2:10][C:11]([CH2:22][OH:23])([CH2:17][OH:18])[CH2:12][OH:13] |f:0.1|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
63 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was incorporated into the emulsion at 23° C. by gentle stirring
|
Type
|
CUSTOM
|
Details
|
at 23° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[N+]([O:9][CH2:10][C:11]([CH2:22][O:23][N+]([O-])=O)([CH2:17][O:18][N+]([O-])=O)[CH2:12][O:13][N+]([O-])=O)([O-])=O>O>[OH:9][CH2:10][C:11]([CH2:22][OH:23])([CH2:17][OH:18])[CH2:12][OH:13] |f:0.1|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
63 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was incorporated into the emulsion at 23° C. by gentle stirring
|
Type
|
CUSTOM
|
Details
|
at 23° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[N+]([O:9][CH2:10][C:11]([CH2:22][O:23][N+]([O-])=O)([CH2:17][O:18][N+]([O-])=O)[CH2:12][O:13][N+]([O-])=O)([O-])=O>O>[OH:9][CH2:10][C:11]([CH2:22][OH:23])([CH2:17][OH:18])[CH2:12][OH:13] |f:0.1|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
63 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was incorporated into the emulsion at 23° C. by gentle stirring
|
Type
|
CUSTOM
|
Details
|
at 23° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |